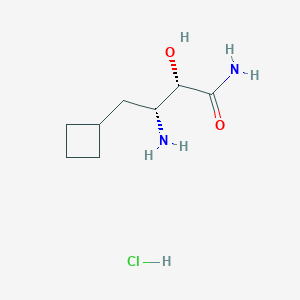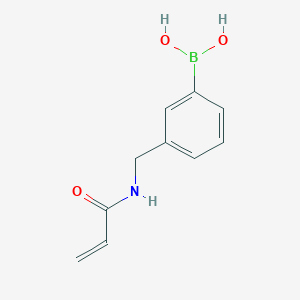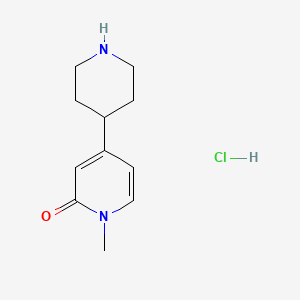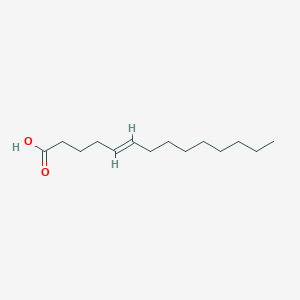![molecular formula C14H19N3O B11748598 1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11748598.png)
1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group, a methoxyphenylmethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution reactions: The pyrazole ring is then subjected to alkylation reactions to introduce the ethyl and methyl groups. This can be done using alkyl halides in the presence of a base.
Introduction of the methoxyphenylmethyl group: This step involves the reaction of the substituted pyrazole with a methoxyphenylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing other substituents.
Substitution: Substituted pyrazole derivatives with various alkyl or aryl groups.
Scientific Research Applications
1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazol-4-amine: Lacks the methoxyphenylmethyl group, making it less complex.
N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine: Lacks the methyl group, which can influence its chemical properties.
Uniqueness
1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the methoxyphenylmethyl group, in particular, can enhance its interaction with biological targets and improve its solubility in organic solvents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C14H19N3O/c1-4-17-10-13(11(2)16-17)15-9-12-7-5-6-8-14(12)18-3/h5-8,10,15H,4,9H2,1-3H3 |
InChI Key |
SBUKDAYENXGFSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Amino(hydroxy)methylidene]azanium hydrogen sulfate](/img/structure/B11748518.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11748529.png)
![3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11748544.png)



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748570.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11748574.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11748578.png)

![{3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine](/img/structure/B11748592.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748594.png)
